molecular formula C13H9F4N B14122229 [3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine

[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine

Cat. No.: B14122229
M. Wt: 255.21 g/mol
InChI Key: HQKUYCXOYHZYFJ-UHFFFAOYSA-N
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Description

[3-Fluoro-4’-(trifluoromethyl)-4-biphenylyl]amine: is an organic compound that features both fluorine and amine functional groups. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Radical Trifluoromethylation: This method introduces the trifluoromethyl group into the aromatic ring using radical intermediates.

Industrial Production Methods: Industrial production of [3-Fluoro-4’-(trifluoromethyl)-4-biphenylyl]amine often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism by which [3-Fluoro-4’-(trifluoromethyl)-4-biphenylyl]amine exerts its effects involves interactions with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness:

    Enhanced Stability: The presence of multiple fluorine atoms provides increased chemical stability.

    Higher Reactivity: The compound’s unique structure allows for diverse chemical reactions, making it more versatile compared to similar compounds.

Properties

Molecular Formula

C13H9F4N

Molecular Weight

255.21 g/mol

IUPAC Name

2-fluoro-4-[4-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C13H9F4N/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7H,18H2

InChI Key

HQKUYCXOYHZYFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)C(F)(F)F

Origin of Product

United States

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